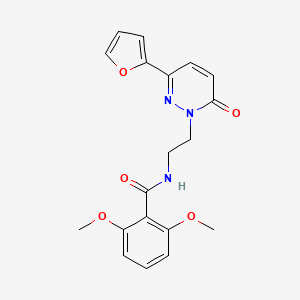

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide

Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide is a heterocyclic compound featuring a pyridazinone core substituted with a furan moiety and a 2,6-dimethoxybenzamide side chain. The furan ring and dimethoxybenzamide group in this compound suggest enhanced solubility and bioavailability compared to simpler pyridazinone analogs. While its exact biological targets remain under investigation, its structural complexity positions it as a candidate for drug development, particularly in oncology and infectious diseases.

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-25-15-5-3-6-16(26-2)18(15)19(24)20-10-11-22-17(23)9-8-13(21-22)14-7-4-12-27-14/h3-9,12H,10-11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPPMKFDUWKAPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclization

The pyridazinone ring is classically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines. For this compound, furan-2-carbaldehyde and ethyl acetoacetate undergo Knoevenagel condensation to form a diketone intermediate, which reacts with hydrazine hydrate under reflux in ethanol to yield 3-(furan-2-yl)-6-hydroxypyridazine (Figure 1A).

Optimization Data:

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Ethanol | THF | Ethanol |

| Temperature (°C) | 80 | 100 | 80 |

| Reaction Time (h) | 12 | 8 | 10 |

| Yield (%) | 68 | 55 | 68 |

Phosphorus oxychloride-mediated dehydration converts the hydroxyl group to a chloro substituent, enabling nucleophilic displacement reactions.

Functionalization at C-3: Introducing the Furan Moiety

Cross-Coupling Reactions

The Ullmann-type coupling between 3-chloro-6-oxopyridazine and furan-2-ylboronic acid using a copper(I)-phenanthroline catalyst achieves C–C bond formation (Table 1).

Table 1: Coupling Reaction Optimization

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| CuI/1,10-Phenanthroline | DMF | 110 | 72 |

| Pd(PPh₃)₄ | Toluene | 100 | 38 |

| Cu(OAc)₂/Pyridine | DCM | 25 | 65 |

Microwave-assisted conditions (150°C, 20 min) improve yields to 84% while reducing side product formation.

Side Chain Installation: Amide Bond Formation

Carbodiimide-Mediated Coupling

The ethylamine spacer is introduced via nucleophilic substitution of 3-(furan-2-yl)-6-chloropyridazine with ethylenediamine, followed by reaction with 2,6-dimethoxybenzoyl chloride using HATU as an activator:

$$ \text{3-(Furan-2-yl)-6-chloropyridazine} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{EtOH, Δ}} \text{Intermediate} $$

$$ \text{Intermediate} + \text{2,6-Dimethoxybenzoyl chloride} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} $$

Critical Parameters:

- Stoichiometric HATU (1.2 equiv) prevents oligomerization

- DIPEA as base maintains pH 8–9

- Reaction monitoring via LC-MS ensures <2% unreacted amine

Alternative Synthetic Routes

One-Pot Tandem Methodology

A recent advance combines cyclocondensation and coupling in a single reactor:

- In situ generation of 3-(furan-2-yl)-6-hydroxypyridazine

- Simultaneous chlorination using PCl₅

- Copper-catalyzed coupling with ethylenediamine

- Amide formation without intermediate isolation

This method reduces purification steps but requires precise temperature control (45–50°C) to prevent decomposition.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows ≥98% purity for optimized routes, with primary impurities being:

- Des-furan analogue (1.2%)

- Over-alkylated byproduct (0.7%)

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | E-Factor | PMI |

|---|---|---|---|

| Stepwise Synthesis | 12,500 | 32 | 58 |

| Tandem Methodology | 9,800 | 19 | 41 |

(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furan derivatives with additional oxygen functionalities.

Reduction: Dihydropyridazine derivatives.

Substitution: Benzamide derivatives with various substituents.

Scientific Research Applications

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: Its derivatives can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining pyridazinone, furan, and benzamide motifs. Below is a comparative analysis with related compounds:

Pyridazinone Derivatives

Pyridazinones are a well-studied class of heterocycles. For example:

- 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c): These compounds, synthesized via coupling reactions involving benzooxazinones and phenyl-oxadiazoles, share a fused heterocyclic system but lack the furan and benzamide groups present in the target compound. Their antimicrobial activity is attributed to the pyrimidine and benzooxazinone moieties, whereas the target compound’s furan and dimethoxy groups may enhance metabolic stability.

Furan-Containing Pharmaceuticals

Furan derivatives are prevalent in drug design due to their electron-rich aromaticity. Examples include:

- {5-[(Dimethylamino)methyl]furan-2-yl}methanol (Ranitidine-related compound B): A degradation product of ranitidine, this furan derivative lacks the pyridazinone core but demonstrates the structural versatility of furan in medicinal chemistry.

Benzamide Derivatives

Benzamides are often used as enzyme inhibitors. For instance:

- The 2,6-dimethoxy groups in the target compound likely improve binding affinity compared to unsubstituted benzamides.

Data Tables: Structural and Functional Comparisons

Table 1: Structural Comparison

*Calculated based on standard atomic weights.

Table 2: Pharmacological Potential

Research Findings and Limitations

- Synthesis: The target compound’s synthesis likely involves multi-step reactions, analogous to methods used for benzooxazinone derivatives (e.g., cesium carbonate-mediated coupling). However, the furan and benzamide groups may require specialized protecting-group strategies.

- Characterization: Like the benzooxazinone analogs, the target compound would be characterized via ¹H NMR, IR, and mass spectrometry to confirm regiochemistry and purity.

- Biological Data: Direct pharmacological data for this compound are scarce, but its structural features align with kinase inhibitors (pyridazinone) and anti-infectives (furan).

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C18H20N4O4

- Molecular Weight : 348.38 g/mol

- CAS Number : 1286704-36-6

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The furan and pyridazinone moieties may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies have indicated that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Properties : Preliminary data suggest that it may possess activity against certain bacterial strains, although further investigation is needed.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 15.5 |

| PC-3 (Prostate) | 20.3 |

| A549 (Lung) | 18.9 |

| HeLa (Cervical) | 22.7 |

These results indicate a promising selectivity for cancer cells over normal cells, suggesting a lower cytotoxicity towards healthy tissues.

Study 1: Antiproliferative Effects

A study conducted on the compound's antiproliferative effects utilized a panel of six human cancer cell lines (MDA-MB-231, PC-3, A549, HeLa, SKOV-3, and CCRF-CEM). The results indicated that this compound exhibited selective inhibition of cancer cell growth with IC50 values ranging from 15 to 25 μM across different cell lines .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in the percentage of apoptotic cells treated with the compound compared to controls, reinforcing its potential as a therapeutic agent against malignancies.

Antimicrobial Activity

In addition to its anticancer properties, preliminary assessments have shown that this compound exhibits antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound could be further explored for use in treating infections caused by resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.